Product packaging for BMS-986124(Cat. No.:CAS No. 1447968-71-9)

BMS-986124

Cat. No.: B606286
CAS No.: 1447968-71-9
M. Wt: 448.8 g/mol
InChI Key: PMPBBWPDHSHENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BMS-986124 is a synthetic, silent allosteric modulator (SAM) of the μ-opioid receptor (MOR) . As a SAM, it binds to an allosteric site on the receptor that is distinct from the orthosteric site used by endogenous opioids and traditional analgesics . While it has no intrinsic effect on orthosteric agonist affinity or efficacy on its own, it functions as a competitive antagonist at the allosteric site, blocking the activity of positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) . This makes it an essential pharmacological tool for confirming that the effects of other allosteric ligands are receptor-mediated. Research indicates that its activity may not be exclusive to the μ-opioid receptor; studies show that this compound also acts as an allosteric antagonist at δ-opioid (δ-OR) and κ-opioid (κ-OR) receptors, suggesting the existence of a conserved allosteric binding site across the opioid receptor family . This compound is for research applications only and is not intended for diagnostic or therapeutic use. SMILES: COc1cc(Br)ccc1C1SCCN1S(=O)(=O)c1ccc(cc1)Cl InChIKey: PMPBBWPDHSHENJ-UHFFFAOYSA-N Molecular Weight: 446.94 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1447968-71-9

Molecular Formula

C16H15BrClNO3S2

Molecular Weight

448.8 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenyl)-3-(4-chlorophenyl)sulfonyl-1,3-thiazolidine

InChI

InChI=1S/C16H15BrClNO3S2/c1-22-15-10-11(17)2-7-14(15)16-19(8-9-23-16)24(20,21)13-5-3-12(18)4-6-13/h2-7,10,16H,8-9H2,1H3

InChI Key

PMPBBWPDHSHENJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-986122;  BMS 986124;  BMS986124.

Origin of Product

United States

Discovery and Structural Characterization of Bms 986124

Identification through High-Throughput Screening Methodologies

BMS-986124 was identified through high-throughput screening (HTS) campaigns. acs.orgacs.org HTS is a drug discovery process that involves the automated testing of large numbers of chemical and biological compounds against a specific biological target. bmglabtech.com This methodology allows for the rapid screening of extensive compound libraries in a cost-effective manner, accelerating target analysis. bmglabtech.com The primary goal of HTS is to identify "hits" or "leads"—compounds that affect the target in a desired way. bmglabtech.com These initial findings then serve as the foundation for further drug design and optimization. bmglabtech.com Specifically, this compound and other allosteric ligands like BMS-986122 and BMS-986187 were discovered using the PathHunter enzyme complementation assay, a specific type of HTS. acs.orgacs.org

Chemical Analogy and Positional Isomerism with BMS-986122

This compound is a positional isomer and analog of BMS-986122. researchgate.netnih.gov This means that while both compounds share the same chemical formula, the arrangement of atoms on the benzyl (B1604629) group differs. researchgate.netnih.gov Specifically, the positions of the bromo- and methoxy-moieties are different between the two molecules. researchgate.netnih.gov This subtle structural difference has a profound impact on their activity; while BMS-986122 acts as a positive allosteric modulator (PAM) of the μ-opioid receptor (MOR), this compound is a silent allosteric modulator (SAM). researchgate.netnih.gov As a SAM, this compound can competitively antagonize the effects of the PAM BMS-986122, suggesting they bind to the same allosteric site. google.com

Mapping of the Allosteric Binding Site on the μ-Opioid Receptor (MOR)

This compound binds to an allosteric site on the μ-opioid receptor, a site distinct from the orthosteric site where endogenous opioids bind. nih.govmedchemexpress.com

Structural studies have indicated that the allosteric binding site for related modulators is located on the outer surface of the transmembrane region of the MOR. nih.gov Specifically, the binding site for the analogous compound BMS-986122 involves transmembrane helices (TM) 3, 4, and 5. nih.gov This site is situated in a groove between these helices, near the extracellular side of the receptor. nih.govnih.gov

Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in identifying key amino acid residues involved in the binding of allosteric modulators. researchgate.net When comparing the effects of BMS-986122 and this compound, a significant perturbation was observed in the NMR signal from the methionine residue M245, located in TM5. researchgate.net This suggests that M245 is a key residue in the binding of these allosteric modulators. researchgate.net

Furthermore, the binding of these modulators allosterically influences the interaction between other crucial residues within the receptor's core. nih.gov Cryo-electron microscopy (cryo-EM) and NMR studies have highlighted the importance of a hydrogen bonding interaction between arginine R167 in TM3 and tyrosine Y254 in TM5. nih.govresearchgate.net The binding of an allosteric modulator can alter the conformational dynamics in this core region, affecting receptor activation. nih.govresearchgate.net

Cryogenic electron microscopy (cryo-EM) is a powerful technique for visualizing the three-dimensional structure of complex molecules like proteins in their near-native state. bms.combms.com This method involves flash-freezing the sample at extremely low temperatures and imaging it with a beam of electrons. bms.com By combining thousands of 2D images, a high-resolution 3D model can be constructed. bms.com

Cryo-EM studies of the MOR in complex with the G protein and the allosteric modulator BMS-986122 have provided significant insights. nih.govresearchgate.net These studies revealed that the binding of the modulator induces changes in the electron density maps corresponding to the key residues R167 and Y254. nih.govresearchgate.net This indicates an alteration in the interaction between these residues, which is crucial for stabilizing the activated state of the receptor. nih.govresearchgate.net The binding of the modulator enhances the formation of a hydrogen bond between R167 and Y254, which in turn stabilizes the outward shift of the intracellular half of TM6, a hallmark of receptor activation. nih.govresearchgate.net

Data Tables

Table 1: Key Residues in the Allosteric Binding and Modulation of the μ-Opioid Receptor

ResidueLocationRole in Allosteric Modulation
M245Transmembrane Helix 5 (TM5)Directly involved in the binding of allosteric modulators like this compound and BMS-986122. researchgate.net
R167Transmembrane Helix 3 (TM3)Forms a key hydrogen bond with Y254 that is allosterically modulated by ligand binding. nih.govresearchgate.net
Y254Transmembrane Helix 5 (TM5)Forms a key hydrogen bond with R167, and this interaction is crucial for stabilizing the activated state of the receptor. nih.govresearchgate.net

Conformational Changes Induced by Allosteric Ligand Binding

Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-13C HMQC spectra)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a critical tool in characterizing the interaction of this compound with the μ-opioid receptor (MOR). Specifically, two-dimensional (2D) NMR techniques such as ¹H-¹³C Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy have provided detailed insights at an atomic level. researchgate.net These experiments correlate the chemical shifts of protons (¹H) with the carbon atoms (¹³C) to which they are directly bonded, offering a powerful method for mapping molecular structure and interactions. mdpi.com

In comparative studies, the ¹H-¹³C HMQC NMR spectra of the μ-opioid receptor bound to its agonist DAMGO were analyzed in the presence of either the positive allosteric modulator BMS-986122 or the silent allosteric modulator this compound. researchgate.net The research focused on the signals from specific amino acid residues within the receptor to understand how each modulator affected the receptor's conformation.

A key finding emerged from the analysis of the NMR signal corresponding to the methionine residue at position 245 (M245). The binding of this compound resulted in a distinct chemical shift perturbation of the M245 signal, whereas the binding of its analog, BMS-986122, caused the same signal to broaden to the point of being undetectable. researchgate.net This difference in the spectral behavior of a key residue within the receptor highlights the distinct conformational effects induced by the two structurally similar allosteric modulators. The observation of a chemical shift perturbation with this compound, as opposed to signal broadening with BMS-986122, provided crucial information for determining the relative orientation of these modulators within the receptor's allosteric binding site. researchgate.net

Table 2: Comparative ¹H-¹³C HMQC NMR Findings for M245 Residue of the μ-Opioid Receptor

Molecular Pharmacology and Mechanism of Action of Bms 986124

Characterization as a Silent Allosteric Modulator (SAM)

A defining feature of BMS-986124 is its classification as a silent allosteric modulator. This means it binds to the μ-opioid receptor at an allosteric site without changing the receptor's basal activity. guidetopharmacology.orgsigmaaldrich.comsigmaaldrich.com

This compound does not possess intrinsic agonist activity at the μ-opioid receptor. pnas.orggoogle.com Studies using various functional assays, including β-arrestin recruitment and G protein activation assays, have shown that this compound alone does not stimulate the receptor to produce a cellular response. pnas.orgnih.gov For instance, in U2OS-OPRM1 cells, which are engineered to express the human μ-opioid receptor, this compound did not induce β-arrestin recruitment on its own. google.comnih.gov Similarly, it did not show agonist activity in assays measuring the inhibition of cyclic AMP (cAMP) accumulation. google.com This lack of direct activation is a key characteristic of a silent allosteric modulator. sigmaaldrich.comsigmaaldrich.com

In addition to its absence of agonist activity, this compound does not act as a positive allosteric modulator (PAM). sigmaaldrich.commedchemexpress.com This means it does not enhance the binding affinity or efficacy of orthosteric agonists like endomorphin-I or DAMGO. sigmaaldrich.comsigmaaldrich.com Experimental data from β-arrestin recruitment assays and [35S]GTPγS binding assays have confirmed that this compound does not potentiate the effects of these primary agonists. pnas.orggoogle.com This distinguishes it from μ-opioid receptor PAMs, such as BMS-986122, which do enhance the effects of orthosteric agonists. pnas.org

Absence of Intrinsic Agonist Activity at Opioid Receptors

Competitive Allosteric Antagonism of Positive Allosteric Modulators (PAMs)

The primary pharmacological action of this compound is its ability to act as a competitive antagonist at the allosteric site, specifically blocking the effects of μ-opioid receptor PAMs. pnas.orggoogle.com

This compound effectively inhibits the positive allosteric modulatory effects of BMS-986122. sigmaaldrich.compnas.orggoogle.commedchemexpress.com BMS-986122 is a known PAM of the μ-opioid receptor that enhances the potency and/or efficacy of orthosteric agonists. pnas.org In the presence of this compound, this potentiation by BMS-986122 is significantly reduced or eliminated. pnas.orgpnas.org This antagonistic relationship strongly suggests that both this compound and BMS-986122 bind to the same or overlapping allosteric sites on the μ-opioid receptor. pnas.orgnih.gov

The antagonistic action of this compound is clearly demonstrated in G protein activation assays, such as those measuring [35S]GTPγS binding. In these assays, the μ-opioid receptor PAM BMS-986122 enhances the ability of the orthosteric agonist DAMGO to stimulate [35S]GTPγS binding in C6μ cell membranes. pnas.orgpnas.org The introduction of this compound reverses this effect. pnas.orggoogle.com

For example, while BMS-986122 (10 μM) can cause an eightfold increase in the potency of DAMGO, the co-incubation with this compound (50 μM) results in less than a twofold enhancement of DAMGO's potency. pnas.orgpnas.org This demonstrates the ability of this compound to competitively antagonize the allosteric effects of the PAM at the level of G protein activation. pnas.orggoogle.com

Effect of this compound on BMS-986122-Mediated Potentiation of DAMGO in [35S]GTPγS Binding Assay
ConditionDAMGO EC50 (nM)Fold Enhancement in DAMGO Potency
DAMGO alone224-
DAMGO + BMS-986122 (10 μM)298-fold
DAMGO + BMS-986122 (10 μM) + this compound (50 μM)128<2-fold

This compound also demonstrates its antagonistic effects in cellular pathways involving β-arrestin recruitment. sigmaaldrich.commedchemexpress.com PAMs like BMS-986122 can enhance the recruitment of β-arrestin to the μ-opioid receptor when stimulated by an orthosteric agonist. pnas.org this compound is capable of inhibiting this PAM-enhanced β-arrestin recruitment. pnas.orgnih.gov

In U2OS-OPRM1 cells, this compound was shown to inhibit the PAM response of BMS-986122 in the presence of the orthosteric agonist endomorphin-I. pnas.orgnih.gov The calculated equilibrium dissociation constant (Kb) for the SAM activity of this compound was determined to be 2 μM in this assay, quantifying its inhibitory potency at the allosteric site. pnas.orgnih.gov

Inhibition of BMS-986122 PAM Activity by this compound in β-Arrestin Recruitment Assay
CompoundActivityKb (μM)
This compoundInhibition of BMS-986122 PAM response2

Modulation of β-Arrestin Recruitment Pathways

Allosteric Modulation Across Opioid Receptor Subtypes

This compound exhibits activity not only at the μ-opioid receptor but also functions as a silent allosteric modulator at other classical opioid receptor subtypes, suggesting a conserved allosteric binding site. nih.gov

This compound is characterized as a selective silent allosteric modulator (SAM) of the μ-opioid receptor. medchemexpress.comguidetopharmacology.org By definition, it does not alter the affinity or efficacy of orthosteric agonists when administered alone. nih.govguidetopharmacology.org Its primary mechanism is to competitively block the binding of positive allosteric modulators (PAMs) to the MOR, thereby inhibiting their potentiating effects. pnas.orgnih.gov

This has been demonstrated in G protein activation assays, such as [³⁵S]GTPγS binding studies. For example, the MOR agonist DAMGO shows a certain potency (EC₅₀) for stimulating [³⁵S]GTPγS binding. pnas.org In the presence of the μ-PAM BMS-986122, the potency of DAMGO is significantly increased (an 8-fold enhancement). pnas.orgnih.gov However, when this compound is added alongside the PAM, it antagonizes this effect, returning the agonist's potency closer to its original value. google.compnas.orgnih.gov In one study, 50 µM of this compound almost completely reversed the 8-fold potency increase for DAMGO caused by 10 µM of BMS-986122. pnas.orgnih.gov The calculated inhibition constant (Kb) for the SAM activity of this compound is approximately 2 µM. pnas.org

Table 1: Effect of this compound on DAMGO-Stimulated [³⁵S]GTPγS Binding at the μ-Opioid Receptor
ConditionAgonistAllosteric Modulator(s)EC₅₀ of DAMGO (nM)Fold Shift vs. DAMGO Alone
ControlDAMGONone224-
PAMDAMGOBMS-986122 (10 µM)298-fold increase in potency
PAM + SAMDAMGOBMS-986122 (10 µM) + this compound (50 µM)128<2-fold increase in potency

Data sourced from Burford et al., 2013. pnas.orgnih.gov

Research indicates that the allosteric site modulated by this compound may be conserved across opioid receptor subtypes. nih.gov this compound has been shown to act as a silent allosteric modulator, or allosteric antagonist, at the δ-opioid receptor (DOR). nih.gov In functional assays, a δ-selective PAM, BMS-986187, enhances the potency of the endogenous agonist leu-enkephalin to stimulate G protein activation. nih.gov The presence of this compound reverses this potentiation. nih.gov For instance, 300 nM of BMS-986187 caused a 6-fold increase in leu-enkephalin's potency, an effect that was reversed by the co-application of 30 µM this compound. nih.gov

Table 2: Effect of this compound on Leu-Enkephalin-Stimulated [³⁵S]GTPγS Binding at the δ-Opioid Receptor
ConditionAgonistAllosteric Modulator(s)EC₅₀ of Leu-enkephalin (nM)
ControlLeu-enkephalinNone378
PAMLeu-enkephalinBMS-986187 (300 nM)65.4
PAM + SAMLeu-enkephalinBMS-986187 (300 nM) + this compound (30 µM)217

Data sourced from Livingston et al., 2018. nih.gov

Similar to its activity at MOR and DOR, this compound also functions as a silent allosteric modulator at the κ-opioid receptor (KOR). nih.gov While this compound itself does not affect the binding of the KOR agonist ³H-U69,593, it effectively prevents the enhancement of this binding caused by the PAM BMS-986187. nih.gov This finding suggests that this compound acts as a κ-SAM by competing for a conserved allosteric site on the KOR. nih.gov The related compound BMS-986122, a μ-PAM, also acts as a SAM at the KOR. nih.govwikipedia.org

The allosteric site where this compound acts appears to be conserved among the classical opioid receptors (μ, δ, and κ) but not the related nociceptin (B549756) receptor (NOP, also known as ORL-1). nih.gov Studies investigating the activity of related allosteric modulators, such as BMS-986187 and BMS-986122, found them to be ineffective at the NOP receptor. nih.gov This indicates a degree of selectivity for the classical opioid receptor family over the NOPR, which shares structural homology but has distinct pharmacology. nih.gov

In Vitro Pharmacological Profiling and Cellular Signaling

Radioligand Binding Assays

Radioligand binding assays are crucial for understanding how a compound interacts with a receptor's binding sites. For BMS-986124, these assays have been used to assess its effect on the binding of known orthosteric and allosteric ligands.

Studies have investigated the impact of this compound and its analogs on the binding of orthosteric ligands like the agonist [D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO) and the antagonist [3H]diprenorphine. google.comgoogle.com One of its closely related analogs, BMS-986123, was found to cause a small, approximately twofold, but significant decrease in the binding affinity of [3H]diprenorphine. google.comgoogle.com However, it did not have a significant effect on the binding affinity of the agonist DAMGO. google.comgoogle.com This suggests that while it may subtly interact with the receptor in a way that affects antagonist binding, it does not directly facilitate or inhibit the binding of the primary agonist DAMGO. google.comgoogle.com

This compound is structurally related to the μ-opioid receptor PAM, BMS-986122. google.comnih.gov Research has shown that this compound acts as a competitive antagonist at the allosteric binding site targeted by BMS-986122. pnas.orggoogle.comgoogle.comgoogleapis.com In functional assays, the potentiating effects of BMS-986122 on orthosteric agonist activity are inhibited by the co-administration of this compound. pnas.orggoogle.comgoogle.com This provides strong evidence that this compound and BMS-986122 compete for the same allosteric site on the μ-opioid receptor. pnas.orggoogle.comgoogle.comgoogleapis.com The inhibitory constant (Kb) for the SAM activity of this compound has been calculated to be 2 μM. pnas.orggoogle.comgoogle.com Furthermore, the μ-SAM this compound has been shown to be an allosteric antagonist at μ-, δ-, and κ-opioid receptors. nih.gov

Effects on Orthosteric Agonist and Antagonist Binding Affinities (e.g., [3H]diprenorphine, DAMGO)

Functional Assays in Heterologous Expression Systems

Functional assays measure the cellular response following receptor activation. These assays have been instrumental in defining this compound as a silent allosteric modulator.

The [35S]GTPγS binding assay is a standard method to quantify G protein activation following receptor stimulation. In C6μ cell membranes, the PAM BMS-986122 enhances the potency of the agonist DAMGO by approximately eightfold. nih.govgoogle.com When this compound (50 μM) is co-incubated with BMS-986122 (10 μM), this enhancement of DAMGO potency is significantly inhibited, resulting in less than a twofold increase compared to the control. pnas.orgnih.govgoogle.com On its own, at a concentration of 10 μM, this compound does not significantly increase the potency of DAMGO or morphine. pnas.orggoogle.comgoogle.com This demonstrates that this compound can antagonize the G protein activation effects of a PAM. pnas.orggoogle.comgoogle.com There was a slight increase in the maximal effect (Emax) of morphine in the presence of this compound, though the potency was not significantly altered. pnas.orggoogle.com

ConditionAgonistCell LineDAMGO EC50 (nM)Fold Shift in Potency
VehicleDAMGOC6μ224 (167-300)-
+ 10 µM BMS-986122DAMGOC6μ29 (22-38)8
+ 50 µM this compoundDAMGOC6μNo significant change~1
+ 10 µM BMS-986122 & 50 µM this compoundDAMGOC6μ128 (97-168)<2

β-arrestin recruitment is another key signaling pathway for G protein-coupled receptors. In U2OS-OPRM1 cells, this compound was evaluated for its ability to act as a NAM or to antagonize the effects of a PAM. pnas.orgnih.govgoogle.com It did not significantly inhibit the β-arrestin recruitment stimulated by a high concentration of the agonist endomorphin-I, indicating it is not a NAM or an orthosteric antagonist. nih.govgoogle.comgoogle.com However, this compound was able to inhibit the PAM effect of BMS-986122 on endomorphin-I-stimulated β-arrestin recruitment. nih.govgoogle.com This antagonism of PAM-mediated activity further solidifies its classification as a SAM. nih.govgoogle.com The calculated Kb value for this SAM activity was 2 µM. pnas.orggoogle.com

CompoundAssay TypeCell LineActivityKb (µM)
This compoundNAM/Antagonist Test (vs. Endomorphin-I)U2OS-OPRM1No significant inhibition-
This compoundSAM Test (vs. BMS-986122 + Endomorphin-I)U2OS-OPRM1Inhibited PAM response2

Opioid receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. pnas.orgnih.gov While direct data on this compound's effect in cAMP assays is less detailed in the provided sources, the characterization of its close analogs, the PAMs BMS-986121 and BMS-986122, shows they potentiate the inhibition of forskolin-stimulated cAMP accumulation in CHO-mu cells. nih.govgoogle.comgoogle.com Given that this compound antagonizes the effects of BMS-986122 in G protein and β-arrestin assays, it is expected to similarly block the potentiation of adenylyl cyclase inhibition. nih.govgoogle.comgoogle.com

Preclinical Applications in Research and Mechanistic Studies

Utilization of BMS-986124 as a Chemical Probe for Opioid Receptor Allosteric Sites

This compound is a pivotal chemical probe for investigating the allosteric sites of opioid receptors. nih.gov It is classified as a silent allosteric modulator (SAM), meaning it binds to an allosteric site on the receptor without intrinsically altering the receptor's activity. pnas.org However, its significance lies in its ability to competitively antagonize the effects of positive allosteric modulators (PAMs) like BMS-986122. pnas.orggoogle.commedchemexpress.com This antagonistic action confirms that these modulators bind to the same allosteric site. pnas.orggoogle.com

The development of this compound arose from structure-activity relationship (SAR) studies of the BMS-986122 chemotype. pnas.org While BMS-986122 enhances the effects of orthosteric agonists, this compound, a positional isomer, does not exhibit PAM activity. nih.govresearchgate.net Instead, it has been instrumental in demonstrating that the allosteric modulation observed with PAMs is a receptor-mediated event. pnas.org By blocking the enhancing effects of a PAM, this compound helps to validate that the PAM's action is specifically through the allosteric site. pnas.org

Functionally, in the presence of an orthosteric agonist like endomorphin-I, this compound can inhibit the potentiation of the agonist's effect caused by a PAM. pnas.org For instance, in β-arrestin recruitment assays, this compound was shown to inhibit the PAM response to BMS-986122. pnas.org This characteristic makes this compound an invaluable tool for confirming the allosteric nature of newly discovered modulators and for probing the specific location of the allosteric binding pocket on the μ-opioid receptor. pnas.orgnih.gov

Investigation of Allosteric Binding Site Conservation Across Opioid Receptor Subtypes

Research utilizing this compound has provided compelling evidence for a conserved allosteric binding site across the three classical opioid receptor subtypes: μ (mu), δ (delta), and κ (kappa). nih.gov Although initially identified as a μ-opioid receptor SAM, studies have shown that this compound can also act as an allosteric antagonist at the δ- and κ-opioid receptors. nih.gov

This cross-reactivity was demonstrated in experiments where this compound was able to inhibit the action of BMS-986187, a PAM for the δ-opioid receptor, at both the μ- and δ-opioid receptors. nih.gov The ability of this compound to antagonize the effects of structurally distinct PAMs at different opioid receptor subtypes suggests that these modulators, despite their subtype preferences, likely bind to a similar, conserved region on all three receptor types. nih.gov This finding challenges the conventional belief that allosteric sites are highly variable among closely related G protein-coupled receptors (GPCRs). nih.gov

Molecular docking studies further support the concept of a conserved binding pocket, suggesting that allosteric modulators like BMS-986122 and BMS-986187 may bind to the same site located in transmembrane domains 2 and 7 of the opioid receptors. mdpi.com The action of this compound across receptor subtypes implies that this region is a common site for allosteric modulation within the opioid receptor family. nih.gov

Implications for Understanding Opioid Receptor Conformational States and Dynamics in Native Systems

The use of this compound has contributed significantly to our understanding of the conformational states and dynamics of opioid receptors. G protein-coupled receptors like the μ-opioid receptor exist in a dynamic equilibrium of different conformational states. researchgate.net Allosteric modulators can influence this equilibrium. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy studies have been employed to investigate these conformational changes. researchgate.net For example, when comparing the effects of the PAM BMS-986122 and the SAM this compound on the μ-opioid receptor in the presence of the agonist DAMGO, distinct spectral changes were observed. researchgate.net The addition of BMS-986122 led to a significant perturbation of the NMR signal from a specific methionine residue (M245^5.49), causing it to broaden beyond detection. researchgate.net In contrast, the addition of this compound resulted in a chemical shift perturbation of the same signal, but it remained observable. researchgate.net

These differing effects on the receptor's NMR spectrum indicate that while both compounds bind to the allosteric site, they induce different conformational states. BMS-986122 appears to stabilize a fully-activated conformation that facilitates G protein interaction, whereas this compound binds without promoting this active state. researchgate.net This provides direct evidence that allosteric modulators can differentially modulate the conformational dynamics of the receptor, which has profound implications for how these receptors function in their native cellular environments. researchgate.net

Role in Deciphering Orthosteric Ligand-Allosteric Modulator Interactions

This compound plays a crucial role in elucidating the complex interactions between orthosteric ligands (which bind to the primary agonist site) and allosteric modulators. researchgate.netnih.gov The effects of allosteric modulators are often "probe-dependent," meaning their modulatory action varies depending on the specific orthosteric ligand bound to the receptor. nih.govmdpi.com

This compound, as a SAM, helps to dissect these interactions by competing with PAMs at the allosteric site. pnas.orggoogle.com For example, in functional assays, the co-addition of this compound with the PAM BMS-986122 can inhibit the potentiation of an orthosteric agonist's effect. pnas.orggoogle.com In a [³⁵S]GTPγS binding assay, BMS-986122 significantly enhanced the potency of the orthosteric agonist DAMGO. pnas.org However, when this compound was introduced, this enhancement was markedly reduced, confirming a competitive interaction at the allosteric site. pnas.orggoogle.com

This competitive antagonism by this compound is a key experimental control to confirm that the observed modulation is due to binding at a specific allosteric site and not some other off-target effect. pnas.orgnih.gov These studies underscore the intricate interplay between the orthosteric and allosteric sites, where the binding of a SAM like this compound can prevent the conformational changes induced by a PAM that would normally alter the affinity or efficacy of the orthosteric ligand. researchgate.netmdpi.com

Interactive Data Tables

Table 1: Inhibitory Effect of this compound on PAM Activity This table summarizes the ability of this compound to inhibit the positive allosteric modulator (PAM) response of BMS-986122 in a β-arrestin recruitment assay.

Cell LineOrthosteric Agonist (Concentration)PAM (Concentration)SAM (Concentration)Observed EffectReference
U2OS-OPRM1Endomorphin-I (~EC₂₀)BMS-986122 (~EC₈₀)This compoundInhibition of PAM response pnas.org
C6μDAMGOBMS-986122 (10 μM)This compound (50 μM)Inhibition of DAMGO potency enhancement pnas.orggoogle.com

Table 2: Allosteric Modulator Activity at Opioid Receptor Subtypes This table details the activity profile of this compound and related compounds at different opioid receptor subtypes.

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
This compoundSilent Allosteric Modulator (SAM) / Allosteric AntagonistAllosteric AntagonistAllosteric Antagonist nih.gov
BMS-986122Positive Allosteric Modulator (PAM)Silent Allosteric Modulator (SAM) / Allosteric Antagonist- nih.gov
BMS-986187Positive Allosteric Modulator (PAM)Positive Allosteric Modulator (PAM)Positive Allosteric Modulator (PAM) nih.gov

Structure Activity Relationship Sar Insights and Chemical Biology Perspectives

Analysis of Structural Determinants for Silent Allosteric Modulatory Activity

BMS-986124 is a quintessential example of a silent allosteric modulator (SAM) for the μ-opioid receptor (MOR). guidetopharmacology.orgsigmaaldrich.comsigmaaldrich.com Unlike agonists or antagonists that directly activate or block the receptor at the primary (orthosteric) binding site, this compound binds to a distinct, allosteric site. In its capacity as a SAM, it does not alter the receptor's basal activity or the binding and signaling of orthosteric agonists like DAMGO on its own. sigmaaldrich.comsigmaaldrich.com However, its defining characteristic is its ability to competitively inhibit the effects of positive allosteric modulators (PAMs) that bind to the same allosteric site. nih.govgoogle.com

The discovery and characterization of this compound have provided critical insights into the structural determinants that govern the functional switch between positive and silent allosteric modulation at the MOR. This compound is a close analog and positional isomer of BMS-986122, a well-characterized MOR PAM. nih.govresearchgate.net The transformation from a PAM (BMS-986122) to a SAM (this compound) is achieved through a subtle yet critical structural modification: altering the substitution pattern on the molecule's benzyl (B1604629) group. researchgate.net Specifically, the positions of the bromo- and methoxy-moieties are swapped between the two compounds. researchgate.net This minor change completely ablates the positive modulatory activity, resulting in a molecule that occupies the allosteric site without conferring enhancement of agonist function, thereby acting as a silent antagonist at this location. nih.govpnas.org

This phenomenon, often termed "functional switching," where minor structural changes within a chemical series convert a PAM to a SAM or a negative allosteric modulator (NAM), is a key observation in G-protein coupled receptor (GPCR) pharmacology. pnas.org The case of this compound demonstrates that the specific interactions of the benzyl group within the allosteric binding pocket are a primary determinant of modulatory activity. While the cryo-electron microscopy (cryo-EM) structure has been resolved for BMS-986122 in complex with the MOR, revealing a binding site near transmembrane helix 3 (TM3), a definitive structure for this compound is not yet available. researchgate.net However, given that it is a positional isomer that competitively antagonizes BMS-986122, it is strongly inferred to bind within the same pocket. researchgate.netnih.gov The differential positioning of the bulky and electronegative bromine atom and the methoxy (B1213986) group likely alters the specific molecular interactions with receptor residues, preventing the conformational changes required for positive modulation while still allowing for high-affinity binding.

Comparison of this compound with Related Allosteric Modulators (e.g., BMS-986122, BMS-986123, BMS-986187)

The pharmacological profile of this compound is best understood in comparison to its closely related analogs and other MOR allosteric modulators.

BMS-986122: This compound is the parent PAM from which this compound was derived. pnas.org BMS-986122 potentiates the signaling of MOR agonists, causing a significant leftward shift in their dose-response curves. pnas.orgresearchgate.net For instance, it can enhance the potency of the agonist DAMGO by approximately 8-fold in GTPγS binding assays. google.comgoogleapis.com this compound, in contrast, shows no such enhancement. google.com Instead, it effectively blocks the PAM activity of BMS-986122 when co-administered, demonstrating competitive antagonism at the allosteric site. nih.govgoogle.com

BMS-986123: Similar to this compound, BMS-986123 is another analog of BMS-986122 that was identified as a SAM. nih.govpnas.org During structure-activity relationship (SAR) studies, both compounds were found to lack any PAM activity. nih.gov Like this compound, BMS-986123 was shown to inhibit the PAM response of BMS-986122, with a calculated equilibrium inhibition constant (Kb) of 1 µM in a β-arrestin recruitment assay, compared to 2 µM for this compound. nih.gov

BMS-986187: This compound is a structurally distinct PAM that is selective for the δ-opioid receptor (δ-OR) but also demonstrates PAM activity at the MOR. nih.gov A key finding is that this compound can inhibit the PAM effects of BMS-986187 at the MOR. nih.gov This suggests that despite their structural differences, the BMS-986122/124 series and BMS-986187 likely bind to a common or overlapping allosteric site on the receptor. nih.gov This cross-inhibition provides evidence for a conserved allosteric binding region across different opioid receptor types that can accommodate structurally diverse molecules. nih.gov

Table 1: Comparative Activity of this compound and Related Modulators at the μ-Opioid Receptor
CompoundPrimary ActivityEffect on Agonist (DAMGO) PotencyInteraction with BMS-986122Key Structural Feature
This compoundSilent Allosteric Modulator (SAM)No effect alone. google.comCompetitively antagonizes the PAM effect. nih.govgoogle.comPositional isomer of BMS-986122. researchgate.net
BMS-986122Positive Allosteric Modulator (PAM)~8-fold increase. googleapis.comN/AParent compound of the chemical series. pnas.org
BMS-986123Silent Allosteric Modulator (SAM)No effect alone. nih.govCompetitively antagonizes the PAM effect. nih.govAnalog of BMS-986122. pnas.org
BMS-986187Positive Allosteric Modulator (PAM)Increases potency. nih.govActivity is blocked by this compound. nih.govStructurally distinct from the BMS-986122 series. nih.gov

Strategies for Rational Design of Opioid Receptor Allosteric Ligands

The discovery and characterization of this compound and its analogs have informed several key strategies for the rational design of future opioid receptor allosteric ligands.

Leveraging Structure-Activity Relationship (SAR) Studies: The evolution of the potent PAM BMS-986122 into the SAMs BMS-986123 and this compound underscores the value of systematic SAR exploration. nih.govpnas.org Minor chemical modifications to a lead compound can dramatically alter its pharmacological profile, a principle known as "functional switching." pnas.org This strategy allows for the deliberate design of SAMs or NAMs from a PAM scaffold, providing essential pharmacological tools and potential therapeutics with distinct modes of action. By systematically modifying a known allosteric modulator and assessing the functional outcome, researchers can map the specific chemical features responsible for positive, negative, or silent modulation.

Structure-Based Drug Design: The elucidation of the cryo-EM structure of the MOR in complex with BMS-986122 provides an atomic-level blueprint for rational design. researchgate.net Knowing the precise architecture of the allosteric binding pocket and the key interactions between the ligand and receptor residues allows for the use of computational modeling and in-silico screening to design novel molecules with optimized affinity and desired modulatory effects. For example, understanding how the bromo- and methoxy-substituents of the BMS-986122/124 isomers orient within the binding site can guide the design of new analogs with fine-tuned properties. researchgate.net

Targeting Conserved Allosteric Sites: The finding that the μ-SAM this compound can antagonize the activity of the structurally different, δ-preferring PAM BMS-986187 at the MOR points to a conserved allosteric site across opioid receptor subtypes. nih.gov This presents a dual strategy for ligand design. On one hand, medicinal chemists can design modulators that target the common features of this site to achieve broad activity across multiple opioid receptors, if desired. On the other hand, they can exploit the subtle differences in this pocket between MOR, DOR, and KOR to develop highly selective allosteric modulators, potentially reducing off-target effects.

Considering Probe Dependence: Allosteric modulators can exhibit probe dependence, meaning they may modulate the effects of certain orthosteric agonists more than others. google.com The rational design of future ligands should account for this possibility. This property could be harnessed therapeutically to design a modulator that, for example, only enhances the effect of an endogenous opioid peptide but not a synthetic opioid drug, offering a more physiological and potentially safer therapeutic profile.

Future Directions and Academic Research Outlook

Advancing the Understanding of Opioid Receptor Signaling Pathways via Allosteric Control

Research utilizing BMS-986124 contributes to a deeper understanding of how allosteric mechanisms influence opioid receptor signaling. Opioid receptors, as members of the G protein-coupled receptor (GPCR) family, primarily signal through coupling with heterotrimeric G proteins, leading to downstream effects such as the inhibition of adenylyl cyclase activity and the activation of G protein-activated inwardly rectifying potassium (GIRK) channels. nih.govmdpi.com They also engage β-arrestin pathways, which are involved in receptor desensitization and internalization. nih.govmdpi.com

Allosteric modulators like this compound can impact the conformational states of the receptor, thereby altering its interaction with orthosteric ligands and intracellular signaling proteins. By acting as a SAM, this compound can help researchers probe the existence and nature of allosteric binding sites on the μ-OR and how their occupancy influences receptor dynamics and subsequent signaling cascades. Studies have shown that this compound can antagonize the effects of μ-OR PAMs, suggesting a competitive interaction at an allosteric site. medchemexpress.compnas.orgnih.gov This competitive behavior allows for the characterization of the allosteric site and its role in modulating orthosteric ligand binding and efficacy. pnas.org The use of this compound in conjunction with orthosteric agonists and PAMs in various functional assays, such as β-arrestin recruitment and GTPγS binding assays, helps to delineate the specific signaling pathways affected by allosteric modulation. nih.govpnas.orgnih.gov

Potential for this compound in Elucidating Novel Mechanisms of Opioid Action

This compound's role as a SAM provides a unique opportunity to explore novel aspects of opioid receptor function beyond traditional orthosteric interactions. Its ability to block the effects of PAMs without exhibiting intrinsic activity itself allows for the investigation of the functional consequences of allosteric site occupancy in isolation. This can help to uncover mechanisms such as biased signaling, where receptor activation preferentially engages certain downstream pathways over others, depending on the bound ligand. nih.govmdpi.comacs.org While this compound itself is a SAM, its interaction with the allosteric site can indirectly influence the conformational landscape of the receptor, potentially revealing subtle allosteric effects that are not apparent with orthosteric ligands alone. Researchers can use this compound to study how the allosteric site contributes to receptor conformational changes, receptor trafficking, and the formation of receptor complexes, including heterodimers with other opioid receptor subtypes. nih.gov The observation that this compound can act as an allosteric antagonist at δ-OR and κ-OR in addition to the μ-OR suggests a potential conserved allosteric binding site across different opioid receptor types, which is a significant area for further investigation. nih.gov

Development of Next-Generation Chemical Probes Based on the this compound Scaffold

The chemical structure of this compound serves as a foundation for the design and synthesis of novel chemical probes targeting the opioid receptor allosteric site. guidetopharmacology.orgnih.govnih.gov Chemical probes are highly selective and well-characterized small molecules used as tools to perturb biological systems and study protein function. nih.goveubopen.org The this compound scaffold, representing a new chemotype for μ-OR allosteric modulation, can be chemically modified to generate a library of analogs with potentially altered affinity, cooperativity, and selectivity profiles. pnas.orgguidetopharmacology.orgpnas.org Structure-activity relationship (SAR) studies based on the this compound structure can help to identify key molecular features responsible for allosteric binding and modulation. pnas.orgmdpi.com By synthesizing and testing derivatives of this compound, researchers can develop probes with improved potency, enhanced selectivity for specific opioid receptor subtypes or signaling pathways, or even different modes of allosteric modulation (e.g., negative allosteric modulators). These next-generation probes would be invaluable for dissecting the roles of different allosteric sites and mechanisms in opioid receptor function and for validating potential therapeutic targets.

Contribution to the Broader Field of GPCR Allosteric Modulation Research

Research on this compound extends beyond the opioid receptor field and contributes valuable insights to the broader understanding of GPCR allosteric modulation. GPCRs are a large and important class of drug targets, and allosteric modulation offers distinct advantages over orthosteric targeting, including potentially improved selectivity and reduced side effects. nih.govacs.org Studies with this compound provide a specific example of a SAM at a Class A GPCR, contributing to the growing knowledge base on the diverse mechanisms of allosteric modulation in this receptor family. The findings related to the potential conserved allosteric site across opioid receptors have implications for the design of allosteric modulators for other closely related GPCRs. nih.gov Furthermore, the methodologies and experimental approaches used to characterize the allosteric properties of this compound, such as functional assays and binding studies in the presence of orthosteric ligands, serve as models for studying allosteric modulation in other GPCR systems. nih.govpnas.orgnih.gov The challenges and successes encountered in the research on this compound contribute to the ongoing development of theoretical models and experimental strategies for understanding and exploiting GPCR allostery for therapeutic purposes.

Q & A

Q. What is the pharmacological profile of BMS-986124, and how does it modulate μ-opioid receptor activity?

this compound is a silent allosteric modulator (SAM) of μ-opioid receptors (MORs) that alters receptor signaling without intrinsic agonist/antagonist activity. Its effects are concentration-dependent and context-specific, as demonstrated in functional assays (e.g., tail immersion tests) where it attenuates the antinociceptive potency of orthosteric ligands like [Met⁵]-enkephalin (ME) when co-administered with sialorphin and ACP (acetylcholine potentiator) . To assess its pharmacological profile, researchers should:

  • Methodology : Use radioligand displacement assays (e.g., competition with ³H-diprenorphine) to quantify binding affinity.
  • Experimental Design : Pair in vitro receptor-binding studies with in vivo behavioral assays (e.g., tail immersion or hot plate tests) to correlate receptor occupancy with functional outcomes .

Q. How selective is this compound for μ-opioid receptors compared to δ- or κ-opioid receptors?

Evidence suggests this compound interacts with μ-, δ-, and κ-opioid receptors but exhibits higher selectivity for MORs. To evaluate selectivity:

  • Methodology : Conduct comparative binding assays using subtype-specific ligands (e.g., DAMGO for MORs, U69,593 for κ-receptors) in transfected cell lines.
  • Data Interpretation : Compare IC₅₀ values across receptor subtypes and validate findings with functional assays (e.g., GTPγS binding) to confirm lack of intrinsic activity at δ/κ receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects across different experimental models (e.g., in vitro vs. in vivo)?

Discrepancies arise due to differences in receptor density, signaling pathways, or ligand co-administration. For example, this compound potentiates ME’s antinociception in vitro but attenuates it in vivo when combined with sialorphin and ACP .

  • Methodology :
    • Dose-Response Analysis : Systematically vary this compound concentrations and co-administered ligands (e.g., sialorphin) to identify interaction thresholds.
    • Statistical Approaches : Use non-parametric tests (e.g., Kruskal-Wallis) for skewed data and meta-regression to account for inter-study variability .

Q. What experimental designs are optimal for studying this compound’s “activity switching” properties with orthosteric ligands?

this compound exhibits context-dependent modulation, enhancing or inhibiting ligand efficacy based on dosing and receptor milieu .

  • Methodology :
    • Orthosteric/Allosteric Co-Administration : Pre-treat with this compound before introducing orthosteric agonists (e.g., ME) to isolate allosteric effects.
    • Temporal Control : Use staggered administration protocols (e.g., intrathecal injection 15 minutes prior to ligand delivery) to assess kinetic influences .
  • Data Analysis : Apply Schild regression or operational model fitting to quantify cooperativity and affinity shifts .

Q. How can researchers address challenges in replicating this compound’s effects in complex physiological systems (e.g., neuropathic pain models)?

The compound’s efficacy may vary in pathophysiological states due to receptor upregulation or altered signaling.

  • Methodology :
    • Model Selection : Use chronic constriction injury (CCI) or chemotherapy-induced neuropathy models to mimic human pain conditions.
    • Endpoint Selection : Combine behavioral outcomes (e.g., mechanical allodynia) with biochemical markers (e.g., MOR phosphorylation) .
  • Validation : Cross-validate findings with genetic knockout models (e.g., MOR⁻/⁻ mice) to confirm receptor specificity .

Methodological Guidance

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?

  • Non-Parametric Tests : Use Kruskal-Wallis with Dunn’s post hoc correction for non-normal data distributions (common in behavioral assays) .
  • Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀/IC₅₀ and assess cooperativity .

Q. How should researchers design studies to investigate this compound’s interactions with endogenous peptides (e.g., sialorphin)?

  • Co-Administration Protocols : Pre-treat with sialorphin (400 nmol) and ACP (10 nmol) before introducing this compound to mimic physiological conditions .
  • Controls : Include vehicle (e.g., DMSO) and ligand-only groups to isolate modulator effects.

Q. Data Interpretation & Gaps

Q. How can contradictory findings about this compound’s role in receptor trafficking be reconciled?

Conflicting reports on receptor internalization may stem from assay sensitivity or cell type differences.

  • Methodology : Use fluorescence-based trafficking assays (e.g., confocal microscopy with MOR-GFP constructs) in primary neurons vs. transfected cells .

Q. What gaps exist in understanding this compound’s long-term safety and tolerance profiles?

Current studies focus on acute effects; chronic exposure data are lacking.

  • Research Proposal : Conduct longitudinal studies with repeated dosing in animal models, monitoring for tachyphylaxis or off-target effects (e.g., locomotor impairment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-986124
Reactant of Route 2
BMS-986124

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.